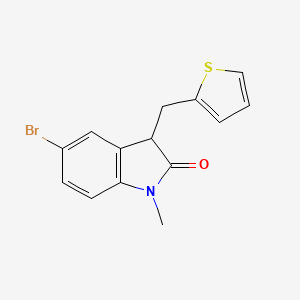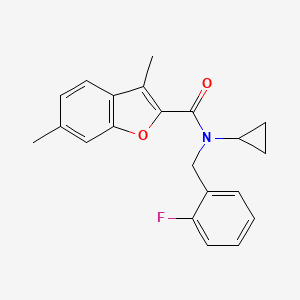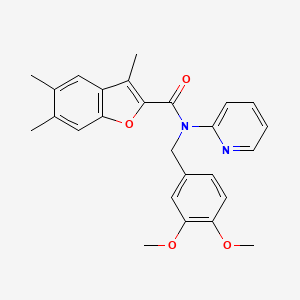
5-bromo-1-methyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-one est un composé organique synthétique appartenant à la famille des indoles. Les indoles sont des composés hétérocycliques qui sont largement étudiés en raison de leur présence dans de nombreux produits naturels et pharmaceutiques. Ce composé particulier est intéressant en raison de sa structure unique, qui comprend un atome de brome, un groupe méthyle et un cycle thiophène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-one implique généralement plusieurs étapes. Une méthode courante commence par la bromation du 1-méthylindole pour introduire l'atome de brome en position 5. Ceci est suivi d'une réaction d'acylation de Friedel-Crafts pour introduire le cycle thiophène. L'étape finale consiste à réduire le groupe carbonyle pour former la structure dihydroindolone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, l'utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, peut rendre le processus plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former l'indol-2,3-dione correspondant.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe hydroxyle.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent généralement une base, telle que l'hydroxyde de sodium (NaOH), et un solvant approprié, comme le diméthylsulfoxyde (DMSO).
Principaux produits
Oxydation : Indol-2,3-dione
Réduction : 5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-ol
Substitution : Divers indoles substitués en fonction du nucléophile utilisé
Applications De Recherche Scientifique
5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent pharmaceutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-one dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. La présence de l'atome de brome et du cycle thiophène peut influencer son affinité de liaison et sa sélectivité pour ces cibles.
Mécanisme D'action
The mechanism of action of 5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-bromo-1-méthylindole : Manque le cycle thiophène, ce qui le rend moins complexe.
1-méthyl-3-(thiophène-2-ylméthyl)indole : Manque l'atome de brome, ce qui peut affecter sa réactivité.
5-bromo-1-méthyl-3-(phénylméthyl)-1,3-dihydro-2H-indol-2-one : A un groupe phényle au lieu d'un cycle thiophène, ce qui peut modifier ses propriétés chimiques.
Unicité
La combinaison de l'atome de brome, du groupe méthyle et du cycle thiophène dans 5-bromo-1-méthyl-3-(thiophène-2-ylméthyl)-1,3-dihydro-2H-indol-2-one le rend unique.
Propriétés
Formule moléculaire |
C14H12BrNOS |
|---|---|
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
5-bromo-1-methyl-3-(thiophen-2-ylmethyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H12BrNOS/c1-16-13-5-4-9(15)7-11(13)12(14(16)17)8-10-3-2-6-18-10/h2-7,12H,8H2,1H3 |
Clé InChI |
GQCKOIUCWSTREE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B11344844.png)
![2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11344845.png)

![N-[2-(diethylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344855.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-pyrrolidinyl)ethanone](/img/structure/B11344861.png)
![2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11344863.png)
![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344874.png)
![N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344886.png)


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11344897.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344903.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11344908.png)
![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11344910.png)
